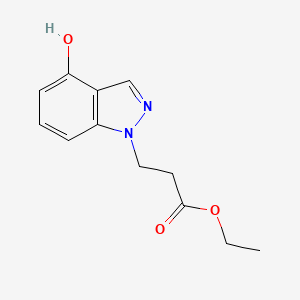
2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features both an imidazole and isoindoline-1,3-dione moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the isoindoline-1,3-dione structure is a bicyclic compound with a nitrogen atom and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with an isoindoline-1,3-dione precursor. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the isoindoline-1,3-dione moiety can yield isoindoline derivatives with hydroxyl groups .
Scientific Research Applications
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The isoindoline-1,3-dione moiety can interact with proteins and nucleic acids, affecting their function and stability. These interactions can modulate various biological pathways, including those involved in cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole ring structure and exhibit similar chemical reactivity.
Isoindoline-1,3-dione Derivatives: Compounds such as phthalimide and N-methylphthalimide have the isoindoline-1,3-dione core and are used in similar applications.
Uniqueness
What sets 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione apart is the combination of the imidazole and isoindoline-1,3-dione moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and to interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C32H25N3O2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[2-(1-tritylimidazol-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H25N3O2/c36-30-28-18-10-11-19-29(28)31(37)35(30)21-20-27-22-34(23-33-27)32(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-19,22-23H,20-21H2 |
InChI Key |
FBXKCZYZGMQFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


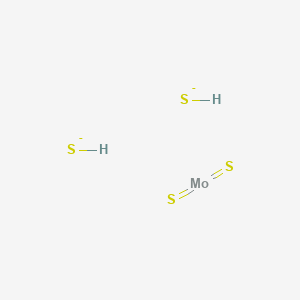

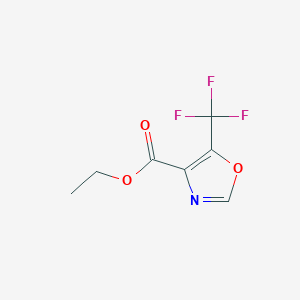
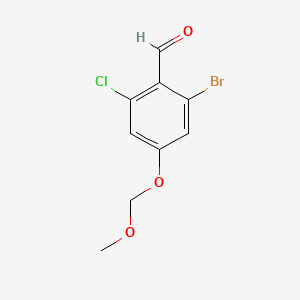

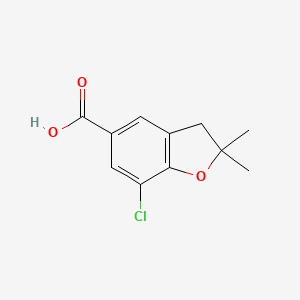
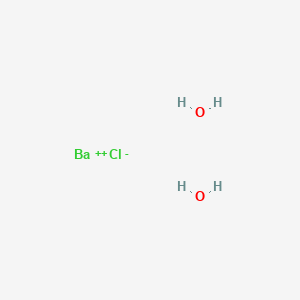

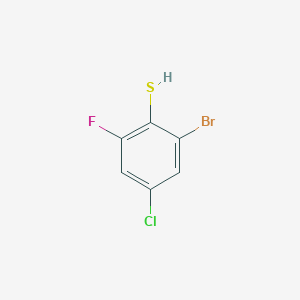

![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
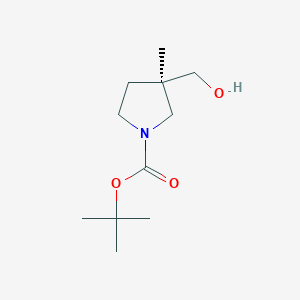
![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
